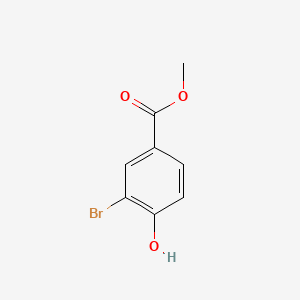

Methyl 3-bromo-4-hydroxybenzoate

Description

The exact mass of the compound Methyl 3-bromo-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.84e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromo-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNSPWAQIUGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406525 | |

| Record name | METHYL 3-BROMO-4-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29415-97-2 | |

| Record name | METHYL 3-BROMO-4-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Structural Anatomy & Physicochemical Profile

[1]

Methyl 3-bromo-4-hydroxybenzoate (M3B4HB) acts as a high-value pharmacophore scaffold due to its orthogonal functionalization potential .[1] Structurally, it presents a trisubstituted benzene ring featuring three distinct reactive handles:[1]

-

C1-Ester: Susceptible to hydrolysis, reduction, or amidation.[1]

-

C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C4-Hydroxyl: A nucleophilic site for etherification (O-alkylation) or esterification.[1]

This "triad" of reactivity allows medicinal chemists to grow the molecule in three spatial dimensions, making it an ideal building block for fragment-based drug discovery (FBDD).[1]

Physicochemical Metrics

| Property | Value | Context for Drug Dev |

| Molecular Formula | Low MW fragment (<300 Da).[1] | |

| Molecular Weight | 231.04 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3).[1] |

| Melting Point | 106–110 °C | Crystalline solid; easy to handle/purify.[1] |

| LogP (Predicted) | ~2.4 | Moderate lipophilicity; good membrane permeability potential.[1] |

| pKa (Phenol) | ~6.8 | More acidic than non-brominated phenol (due to -I effect of Br).[1] |

| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor binding interactions.[1] |

| H-Bond Acceptors | 3 | Ester carbonyl + ether oxygen + phenolic oxygen.[1] |

Part 2: Synthetic Pathways & Process Chemistry

The most robust synthetic route involves the electrophilic aromatic substitution (bromination) of Methyl Paraben (Methyl 4-hydroxybenzoate).[1] This method is preferred over esterification of the brominated acid due to the low cost and high availability of methyl paraben.[1]

Mechanism of Action: Electrophilic Bromination

The hydroxyl group at C4 is a strong activator (ortho/para director).[1] The ester at C1 is a deactivator (meta director).[1] These effects reinforce each other, directing the electrophile (

[1]

Experimental Protocol: NBS Bromination (Lab Scale)

Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine (

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (ACN) or Glacial Acetic Acid (Solvent)[1]

-

p-Toluenesulfonic acid (pTsOH) (0.1 eq, Catalyst)[1]

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and ACN (150 mL). Stir until clear.

-

Catalyst Addition: Add pTsOH (1.7 g, 10 mmol). The acid catalyst activates the NBS.[1]

-

Bromination: Cool the solution to 0°C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherm spikes.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

-

Quench: Pour mixture into ice-water (500 mL) containing 5% Sodium Thiosulfate (

) to neutralize unreacted bromine species. -

Isolation: The product typically precipitates as a white solid.[1] Filter and wash with cold water.[1]

-

Purification: Recrystallize from Methanol/Water if necessary to remove succinimide traces.

Part 3: Reactivity Landscape (The "Value" Proposition)

For drug developers, M3B4HB is a divergent intermediate .[1] The order of operations is critical: the phenolic proton is acidic and must often be protected or alkylated before engaging the bromide in metal-catalyzed couplings to prevent catalyst poisoning.[1]

Key Application: Suzuki-Miyaura Coupling

The C3-Bromine bond is activated for oxidative addition to Palladium(0).[1]

-

Conditions:

(3 mol%), -

Self-Validating Check: If the reaction stalls, check for "de-bromination" (reduction to methyl paraben) which indicates the catalyst cycle is active but transmetallation is failing (often due to wet solvents or oxygen).[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized scaffold must be validated using NMR.[1]

Predicted

- 8.18 (d, J=2.0 Hz, 1H): H2 (Ortho to ester, Ortho to Br).[1] Most deshielded due to additive effects.[1]

- 7.92 (dd, J=8.5, 2.0 Hz, 1H): H6 (Ortho to ester).[1] Shows meta-coupling to H2.[1]

- 7.05 (d, J=8.5 Hz, 1H): H5 (Ortho to OH).[1] Shielded by the electron-donating hydroxyl group.[1]

- 5.95 (s, 1H): -OH (Exchangeable, shift varies with concentration).[1]

-

3.89 (s, 3H): -COO

Interpretation Logic:

The coupling constant (

Part 5: Safety & Handling (HSE)

GHS Classification:

-

Acute Tox. 3 (H301): Toxic if swallowed.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2][3]

Handling Protocol: Always handle in a fume hood. The phenol moiety makes this compound potentially corrosive to mucous membranes.[1] In case of skin contact, wash with PEG-400 or copious amounts of water.[1] Avoid dust formation as the solid is a respiratory irritant.[1]

References

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29415-97-2 Cas No. | Methyl 3-bromo-4-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 5. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

Methyl 3-bromo-4-hydroxybenzoate molecular weight

An In-Depth Technical Guide to Methyl 3-bromo-4-hydroxybenzoate

Abstract

Methyl 3-bromo-4-hydroxybenzoate is a halogenated phenolic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its molecular structure, featuring a bromine atom ortho to a hydroxyl group and para to a methyl ester, offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, validated synthesis and analysis protocols, key applications, and essential safety considerations. It is intended for researchers and professionals in drug development and chemical synthesis who require a practical, in-depth understanding of this important intermediate.

Core Molecular Profile and Physicochemical Properties

Methyl 3-bromo-4-hydroxybenzoate is a substituted aromatic ester. The strategic placement of the bromine atom, hydroxyl, and methyl ester groups on the benzene ring dictates its chemical behavior, making it a valuable precursor in various synthetic routes.

The foundational identifier of this compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. The molecular weight of Methyl 3-bromo-4-hydroxybenzoate is approximately 231.04 g/mol .[1][2][3]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical and Identification Data for Methyl 3-bromo-4-hydroxybenzoate

| Property | Value | Source(s) |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| CAS Number | 29415-97-2 | [1] |

| IUPAC Name | methyl 3-bromo-4-hydroxybenzoate | [1] |

| Appearance | White to off-white solid, crystalline powder | [2] |

| Melting Point | 105.8 - 106.7 °C | [4] |

| XLogP3 (Lipophilicity) | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| SMILES String | COC(=O)C1=CC(=C(C=C1)O)Br | [1] |

| InChI Key | RKUNSPWAQIUGEZ-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification Workflow

The synthesis of Methyl 3-bromo-4-hydroxybenzoate is most commonly achieved through the electrophilic bromination of a precursor, methyl p-hydroxybenzoate. This approach is efficient but requires careful control of reaction conditions to prevent the formation of di-brominated byproducts, as both positions ortho to the activating hydroxyl group are susceptible to substitution.[4]

An alternative route involves the Fischer esterification of 3-bromo-4-hydroxybenzoic acid.[6] The choice of method often depends on the availability and cost of the starting materials. Below is a detailed protocol for the bromination method, which is widely cited for its scalability.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established industrial methods.[4] The central principle is the controlled, dropwise addition of bromine to a solution of methyl p-hydroxybenzoate, using glacial acetic acid as a catalyst in a suitable solvent like dichloromethane.

Step-by-Step Methodology:

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl p-hydroxybenzoate (1.0 eq) and glacial acetic acid (1.1 eq) in dichloromethane.

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to between 0-5°C. Efficient cooling is critical to control the reaction's exothermicity and selectivity.

-

Bromine Addition: Slowly add liquid bromine (1.1 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 32-35 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude solid from a toluene:methanol mixture (e.g., 4:1) to obtain the purified Methyl 3-bromo-4-hydroxybenzoate as a white solid.[4]

Caption: Workflow for the synthesis of Methyl 3-bromo-4-hydroxybenzoate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. In techniques like GC-MS, the compound's mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺) expected around m/z 229 and 231.[1]

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Expected peaks include a broad absorption for the hydroxyl (-OH) group, a sharp carbonyl (C=O) stretch from the ester, and C-O and C-Br stretches.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide the most detailed structural information, confirming the substitution pattern on the aromatic ring and the presence of the methyl ester group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product. A well-developed method will separate the desired product from starting materials and any di-brominated byproducts.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of a synthesized batch of Methyl 3-bromo-4-hydroxybenzoate.

-

Standard Preparation: Accurately weigh and dissolve a reference standard in mobile phase diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Applications in Research and Drug Development

Methyl 3-bromo-4-hydroxybenzoate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate. Its utility stems from the differential reactivity of its functional groups.

-

Precursor for Selective Inhibitors: It is a documented reactant in the preparation of selective inhibitors for various biological targets. The aromatic ring serves as a scaffold that can be further functionalized.[5][6]

-

Synthesis of Dibenzo-p-dioxins: It is used in unsymmetrical Ullmann reactions to produce dicarbomethoxy-dibenzo-p-dioxins, which are investigated for their unique chemical and biological properties.[5]

-

Monomer for Advanced Polymers: The compound can be used to create bifunctional monomers containing both phosphorus and bromine, which are then used to synthesize polymers with specific properties like flame retardancy or unique refractive indices.[5][6]

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-bromo-4-hydroxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3-bromo-4-hydroxybenzoate | CAS 29415-97-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

Technical Guide: Spectroscopic Data & Characterization of Methyl 3-bromo-4-hydroxybenzoate

The following technical guide details the spectroscopic characterization, synthesis, and quality control parameters for Methyl 3-bromo-4-hydroxybenzoate .

Executive Summary & Chemical Identity

Methyl 3-bromo-4-hydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, including PD-1/PD-L1 inhibitors and various antimicrobial compounds.[1] Its structural integrity is defined by the precise regiochemical placement of a bromine atom ortho to the phenolic hydroxyl group.

Registry Alert:

-

Primary CAS: 29415-97-2 (Standard registry for the specific structure).[2]

-

Secondary/Ambiguous CAS: 40912-73-0 (Occasionally linked in databases but often associated with distinct isomeric forms or "Brosotamide" derivatives; researchers should prioritize 29415-97-2 for procurement).

Physiochemical Profile

| Property | Value | Notes |

| IUPAC Name | Methyl 3-bromo-4-hydroxybenzoate | |

| Molecular Formula | ||

| Molecular Weight | 231.04 g/mol | Monoisotopic mass (79Br) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 108–110 °C | Distinct from non-brominated precursor (125-128°C) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water |

Spectroscopic Characterization

The following data establishes the structural proof for the mono-brominated product.

A. Nuclear Magnetic Resonance ( H NMR)

The introduction of the bromine atom at the C3 position breaks the symmetry of the para-substituted starting material (Methyl 4-hydroxybenzoate), resulting in a characteristic AMX spin system (or ABX depending on field strength) for the aromatic protons.

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| -OH | 11.05 | Singlet (br) | - | Phenolic proton; deshielded by H-bonding and Br electronegativity. |

| H-2 | 8.02 | Doublet | meta-coupling to H-6; most deshielded aromatic proton due to ortho-Br and ortho-Ester. | |

| H-6 | 7.78 | Doublet of Doublets | ortho-coupling to H-5 and meta-coupling to H-2. | |

| H-5 | 7.06 | Doublet | ortho-coupling to H-6; shielded by adjacent -OH group. | |

| -OCH | 3.82 | Singlet | - | Methyl ester protons. |

Technical Insight: In CDCl

, the phenolic proton may appear broad or shift significantly (5.8–6.5 ppm) depending on concentration and water content. DMSO-is recommended for batch consistency.

B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the ester and the phenol, alongside the aryl bromide.

| Functional Group | Wavenumber (cm | Mode |

| -OH (Phenol) | 3200–3400 | Broad stretching (H-bonded) |

| C=O (Ester) | 1680–1705 | Strong stretching |

| C=C (Aromatic) | 1580–1600 | Ring breathing |

| C-O (Ester) | 1280–1300 | Stretching |

| C-Br | 600–700 | Aryl halide stretch (Fingerprint region) |

C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI Pattern: The presence of Bromine creates a distinctive 1:1 isotopic ratio for the molecular ion.

-

Molecular Ion (

): 230 (79Br) and 232 (81Br) with equal intensity. -

Base Peak: Often

199/201 (Loss of -OCH -

Fragmentation: Loss of CO (28 Da) from the ester is common.

Synthesis & Experimental Workflow

The synthesis typically involves the electrophilic aromatic substitution (bromination) of methyl 4-hydroxybenzoate.[1] Control of stoichiometry is vital to prevent the formation of the 3,5-dibromo impurity.

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and purification logic.

Caption: Controlled bromination workflow to minimize dibromo- byproduct formation.

Detailed Protocol (Adapted from Literature)

-

Preparation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid.

-

Bromination: Add Bromine (

, 1.05 eq) dropwise at 0–5°C. The low temperature favors mono-substitution over di-substitution. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench: Pour mixture into ice water containing Sodium Bisulfite (

) to neutralize excess bromine (orange color disappears). -

Isolation: Filter the white precipitate. Wash with cold water.

-

Purification: Recrystallize from Methanol/Water to remove any 3,5-dibromo traces.

Quality Control & Impurity Profiling

In drug development, the "dibromo" impurity is a critical quality attribute (CQA) that must be quantified.

Impurity Table

| Impurity Name | Structure | Retention Time (Relative) | Key NMR Distinction |

| Starting Material | Methyl 4-hydroxybenzoate | 0.8 RRT | Symmetric AA'BB' aromatic system. |

| Target Product | Methyl 3-bromo-4-hydroxybenzoate | 1.0 RRT | AMX System (d, dd, d) |

| Dibromo Impurity | Methyl 3,5-dibromo-4-hydroxybenzoate | 1.2 RRT | Singlet at ~8.1 ppm (2H, H-2/H-6). |

Analytical Logic Diagram

Caption: Analytical decision tree for batch release based on impurity profiling.

References

-

Synthesis & Characterization: Tetrahedron, 2003 , 59(46), 9173-9179. (Detailed protocol for bromination of hydroxybenzoates).

-

PD-1/PD-L1 Inhibitor Application: Journal of Medicinal Chemistry, 2020 , 63(19), 11195-11214. (Use of Methyl 3-bromo-4-hydroxybenzoate as a key scaffold).[1][3] [3]

-

Chemical Properties & Safety: PubChem Compound Summary for CID 4778958. (Registry and safety data).

-

NMR Data Verification: ChemicalBook Spectral Data. (Confirmation of shift values for brominated benzoates).

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4-hydroxybenzoate

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of chemical entities is paramount. Methyl 3-bromo-4-hydroxybenzoate, a substituted aromatic ester, serves as a key building block in the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for verifying the identity and purity of such compounds. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-bromo-4-hydroxybenzoate, blending theoretical predictions with practical, field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol, and interpret the resulting spectrum with scientific rigor.

Molecular Structure and Symmetry Analysis

Before delving into spectral prediction, a thorough analysis of the molecule's structure is essential. Methyl 3-bromo-4-hydroxybenzoate (C₈H₇BrO₃) possesses a 1,2,4-trisubstituted benzene ring.[1][2][3][4] The three substituents—hydroxyl (-OH), bromo (-Br), and methyl ester (-COOCH₃)—are positioned at carbons 4, 3, and 1, respectively.

This substitution pattern renders the aromatic ring asymmetric. Consequently, each of the three protons on the benzene ring is chemically unique, meaning they reside in distinct electronic environments and will produce separate signals in the ¹H NMR spectrum. In addition to the aromatic protons, we must account for the protons of the methyl ester group and the phenolic hydroxyl group.

Therefore, we anticipate a total of five distinct proton signals in the ¹H NMR spectrum:

-

Three signals in the aromatic region, corresponding to H-2, H-5, and H-6.

-

One signal for the methyl ester (-OCH₃) protons.

-

One signal for the hydroxyl (-OH) proton.

Theoretical ¹H NMR Spectrum Prediction

A prediction of the ¹H NMR spectrum involves analyzing three key parameters for each unique proton environment: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a lower field (higher ppm value), while electron-donating groups shield them, resulting in a higher field (lower ppm value) resonance.[5] The baseline for aromatic protons is the chemical shift of benzene, which is approximately 7.3 ppm.[6]

-

Aromatic Protons (H-2, H-5, H-6): Protons on a benzene ring typically resonate in the 6.5-8.0 ppm region.[7] The precise shifts are dictated by the electronic effects of the substituents.

-

Hydroxyl Group (-OH): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions.

-

Bromo Group (-Br): Halogens are deactivating through induction (electron-withdrawing) but weakly donating through resonance. The inductive effect is generally dominant.

-

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) through both induction and resonance, decreasing electron density, particularly at the ortho and para positions.

Based on these effects:

-

H-5: Positioned ortho to the strong EDG (-OH) and meta to the EWG (-COOCH₃), H-5 is expected to be the most shielded of the aromatic protons, appearing at the highest field (lowest ppm) in the aromatic region, likely around 6.9-7.2 ppm.

-

H-6: Situated meta to the -OH and -Br groups and ortho to the EWG (-COOCH₃), H-6 will be significantly deshielded and is expected to appear downfield, likely in the 7.6-7.9 ppm range.

-

H-2: Located ortho to the EWG (-COOCH₃) and meta to the -OH group, H-2 will be the most deshielded proton, resonating at the lowest field, likely above 8.0 ppm.

-

-

Methyl Ester Protons (-OCH₃): The protons of a methyl ester group typically appear in the range of 3.5-4.0 ppm. The electronegative oxygen atoms deshield these protons, shifting them downfield from typical alkyl protons.

-

Hydroxyl Proton (-OH): The chemical shift of a phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5][8] Its signal can range from 4 to 10 ppm.[5][9] In a non-polar solvent like CDCl₃, it might appear around 5-7 ppm, while in a hydrogen-bond accepting solvent like DMSO-d₆, it can shift further downfield to 9-10 ppm.[10] This signal is often broad and may not show coupling.

Spin-Spin Coupling (Splitting Pattern)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing their signals to split. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, coupling is observed between protons that are ortho, meta, and para to each other, with typical values:

-

³Jortho: 7–9 Hz

-

⁴Jmeta: 2–3 Hz

-

⁵Jpara: <1 Hz (often not resolved)

Applying this to our molecule:

-

H-2: Is coupled to H-6 (meta). It will appear as a doublet with a small coupling constant (J ≈ 2-3 Hz).

-

H-5: Is coupled to H-6 (ortho). It will appear as a doublet with a large coupling constant (J ≈ 7-9 Hz).

-

H-6: Is coupled to both H-2 (meta) and H-5 (ortho). It will be split into a doublet of doublets (dd) , showing both the large ortho and small meta coupling constants.

-

-OCH₃ Protons: These protons have no adjacent proton neighbors, so they will appear as a sharp singlet .

-

-OH Proton: This proton typically does not couple to the aromatic protons due to rapid exchange with trace amounts of water or other exchangeable protons in the solvent. It usually appears as a broad singlet . A D₂O exchange experiment can confirm this assignment, as the -OH peak will disappear.

Integration

The area under each NMR signal is proportional to the number of protons it represents. For Methyl 3-bromo-4-hydroxybenzoate, the expected integration ratio would be:

-

Aromatic Protons (H-2, H-5, H-6): 1:1:1

-

-OCH₃ Protons: 3

-

-OH Proton: 1

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.9 – 7.2 | Doublet (d) | ³J ≈ 7–9 | 1H |

| H-6 | ~7.6 – 7.9 | Doublet of Doublets (dd) | ³J ≈ 7–9, ⁴J ≈ 2–3 | 1H |

| H-2 | > 8.0 | Doublet (d) | ⁴J ≈ 2–3 | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

| -OH | 5 – 10 (variable) | Broad Singlet (br s) | N/A | 1H |

Experimental Protocol and Data Acquisition Workflow

Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Standard Operating Procedure for NMR Sample Preparation

-

Material Weighing: Accurately weigh 5-15 mg of Methyl 3-bromo-4-hydroxybenzoate into a clean, dry vial.[11]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds. For compounds with poor solubility or to better resolve hydroxyl protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[12][13]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard like Tetramethylsilane (TMS) is not already in the solvent, add a very small amount.

-

Transfer: Gently swirl or vortex the vial to completely dissolve the solid. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

-

Labeling: Clearly label the NMR tube with the sample identity.

-

Instrument Insertion: Carefully place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Workflow for ¹H NMR analysis.

Interpreting the Spectrum: A Practical Walkthrough

Let's analyze a hypothetical spectrum based on our predictions. The spectrum would display signals that confirm the structure of Methyl 3-bromo-4-hydroxybenzoate.

-

The Singlet at ~3.9 ppm: This sharp signal integrating to 3H is unambiguously assigned to the methyl ester (-OCH₃) protons.

-

The Aromatic Region (6.5-8.5 ppm): This region contains three distinct signals, each integrating to 1H.

-

The most upfield signal, a doublet at ~7.0 ppm with a large J value (~8 Hz), corresponds to H-5 , which is ortho to the neighboring H-6.

-

The most downfield signal, a doublet at ~8.1 ppm with a small J value (~2.5 Hz), is assigned to H-2 , which is meta to H-6.

-

The signal in between, a doublet of doublets at ~7.8 ppm , is assigned to H-6 . It shows both the large ortho coupling to H-5 (~8 Hz) and the small meta coupling to H-2 (~2.5 Hz), confirming the connectivity.

-

-

The Broad Singlet: A broad singlet appearing, for instance, at ~6.0 ppm (in CDCl₃) and integrating to 1H would be assigned to the phenolic -OH proton. This assignment can be definitively confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the disappearance of this peak confirms it as the exchangeable hydroxyl proton.

The following diagram visually represents the coupling relationships between the aromatic protons.

Caption: Spin-spin coupling in the aromatic system.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for Methyl 3-bromo-4-hydroxybenzoate. The key identifying features are the characteristic three-proton aromatic system (a doublet, a doublet of doublets, and another doublet), a methyl ester singlet around 3.9 ppm, and a variable hydroxyl proton singlet. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, researchers can confidently verify the structure and assess the purity of their material, ensuring the integrity of subsequent research and development efforts. This guide serves as a robust framework for both predicting and interpreting the ¹H NMR spectrum of this important chemical intermediate.

References

-

Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of ¹H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

-

Abraham, R. J., & Reid, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Chem LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. [Link]

-

Chem LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chem LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Reddit. (2023). Phenol OH Proton NMR Question. [Link]

-

Chem LibreTexts. (2023). NMR 5: Coupling Constants. YouTube. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

National Institutes of Health. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 2. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. guidechem.com [guidechem.com]

- 4. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

13C NMR Analysis of Methyl 3-bromo-4-hydroxybenzoate: A Technical Guide

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate (CAS: 4822-68-8) is a critical regioselective intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including receptor agonists and antimicrobial agents.[1] Its structural integrity hinges on the precise placement of the bromine atom at the meta position relative to the ester and ortho to the hydroxyl group.[1]

This guide provides a definitive 13C NMR analysis framework. Unlike proton NMR, where signal overlap can obscure regiochemistry, 13C NMR offers distinct chemical shift dispersion—specifically the "Heavy Atom Effect" of bromine—allowing for unambiguous structural verification and impurity profiling (specifically against the 3,5-dibromo byproduct).

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This approach mitigates common issues such as poor solubility or incomplete relaxation of quaternary carbons.[1]

Sample Preparation[1][2]

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

-

Concentration: 30–50 mg in 0.6 mL solvent.[1]

-

Relaxation Agent (Optional but Recommended for Quant): Add 1-2 mg Chromium(III) acetylacetonate [Cr(acac)3].[1]

-

Reasoning: The molecule contains four quaternary carbons (C1, C3, C4, C=O). These have long spin-lattice relaxation times (T1).[1] Without a relaxation agent, integration values will be suppressed, making quantitative purity analysis impossible.

-

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) for standard structural work; jgated (Inverse gated) for quantitative analysis.

-

Spectral Width: 240 ppm (to capture carbonyls and potential impurities).[1]

-

Relaxation Delay (d1):

-

Scans (NS): Minimum 1024 (to resolve low-intensity quaternary carbons).

-

Temperature: 298 K (25°C).[1]

Spectral Assignment & Analysis

Chemical Shift Data (DMSO-d6)

The following table synthesizes experimental consensus and theoretical chemical shift increments for the C8H7BrO3 scaffold.

| Carbon Label | Chemical Environment | Shift (δ, ppm) | Signal Type | Mechanistic Driver |

| C=O | Carbonyl Ester | 165.5 | Quaternary | Anisotropic deshielding of C=O bond.[1] |

| C4 | Ar-C -OH | 158.8 | Quaternary | Strong deshielding via Oxygen electronegativity (Inductive -I).[1] |

| C2 | Ar-C -H | 134.2 | Methine | Ortho to Br (Deshielding); Meta to OH.[1] |

| C6 | Ar-C -H | 131.5 | Methine | Ortho to Ester; Para to Br.[1] |

| C1 | Ar-C -COOMe | 122.1 | Quaternary | Ipso to withdrawing ester; shielded by resonance from OH (para).[1] |

| C5 | Ar-C -H | 116.4 | Methine | Ortho to OH (Strong shielding via Resonance +M).[1] |

| C3 | Ar-C -Br | 109.8 | Quaternary | Heavy Atom Effect : Diamagnetic shielding by large Br electron cloud overrides electronegativity.[1] |

| OCH3 | Methoxy | 52.3 | Methyl | Standard alkoxy shift.[1] |

Structural Logic & "The Heavy Atom Effect"

The most critical diagnostic peak is C3 (109.8 ppm) .[1]

-

Expectation: Electronegative halogens typically deshield adjacent carbons (e.g., C-Cl shifts ~135 ppm).[1]

-

Reality (Bromine): Bromine introduces a "Heavy Atom Effect" (spin-orbit coupling) which induces an upfield shift (shielding).[1]

-

Validation: If this peak appears >120 ppm, the bromine is likely absent or the assignment is incorrect. If the peak is <100 ppm, suspect iodination or an error in referencing.

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for validating the structure based on the spectral data above.

Figure 1: Logical workflow for the structural verification of Methyl 3-bromo-4-hydroxybenzoate using 13C NMR markers.

Troubleshooting & Impurity Profiling

In drug development, the purity of this intermediate is paramount. The synthesis (bromination of methyl 4-hydroxybenzoate) often yields specific byproducts.

Common Impurity: Methyl 3,5-dibromo-4-hydroxybenzoate

Over-bromination leads to the 3,5-dibromo species.[1]

-

Diagnostic Feature: Loss of Signal Count.

-

Shift Change: The C4 (C-OH) carbon will shift further upfield or downfield depending on steric crowding, but the C-Br signal integration will double relative to the ester methyl group.[1]

Common Impurity: Methyl 4-hydroxybenzoate (Starting Material)[1]

-

Diagnostic Feature: Absence of the ~110 ppm signal.

-

Shift Change: The C3 and C5 carbons will appear as equivalent (or near-equivalent) methines around 115 ppm, lacking the quaternary character of the C-Br bond.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on Heavy Atom Effects).

-

Kikushima, K., et al. (2010). "Vanadium-catalyzed bromination of phenols and anilines."[1] Tetrahedron, 66(34), 6906-6911.[2] (Synthesis and spectral characterization).[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for DMSO-d6 referencing).[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate.[1][4] (General physical properties and identifiers).

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Handling Monograph: Methyl 3-bromo-4-hydroxybenzoate

CAS: 29415-97-2 | Formula: C₈H₇BrO₃ | MW: 231.04 g/mol [1][2][3][4][5]

Chemical Provenance & Critical Utility

Methyl 3-bromo-4-hydroxybenzoate is not merely a catalog reagent; it is a trifunctionalized scaffold critical to modern medicinal chemistry.[1][4][5] Its structure integrates three distinct reactive handles—a phenolic hydroxyl, an aryl bromide, and a methyl ester—making it a versatile "linchpin" intermediate.[1][4][5]

In drug development, it serves as a primary building block for:

-

Biaryl Ether Synthesis: Via Ullmann or Chan-Lam couplings utilizing the phenolic oxygen.[1][4][5]

-

Cross-Coupling Architectures: The aryl bromide moiety facilitates Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing the construction of complex pharmacophores.[1][4][5]

-

Selective Derivatization: The orthogonality between the ester (hydrolyzable) and the phenol (alkylatable) allows for precise, multi-step synthetic sequences without protecting group interference.[1][4][5]

Scope of this Guide: This document supersedes generic safety data sheets (SDS) by integrating field-proven handling protocols with specific toxicological context, ensuring data integrity and researcher safety during high-value synthesis.

Physicochemical & Stability Matrix

Accurate handling requires a precise understanding of physical states and solubility profiles.[1][4][5]

| Property | Value | Operational Implication |

| Physical State | Crystalline Solid (White to off-white) | High risk of electrostatic dust generation; use antistatic weighing tools.[1][4][5] |

| Melting Point | 105.8 – 110 °C | Stable solid at room temp; easily purified via recrystallization (e.g., from Toluene).[1][4][5] |

| pKa (Predicted) | ~6.8 (Phenolic OH) | Acidic enough to be deprotonated by weak bases (K₂CO₃, Cs₂CO₃).[1][4][5] |

| Solubility | MeOH, DMSO, DCM, EtOAc | Insoluble in water. Aqueous washes are effective for removing inorganic salts during workup.[1][4][5] |

| Stability | Moisture/Light Sensitive | Phenolic oxidation can cause darkening.[1][4][5] Ester is prone to hydrolysis under basic aqueous conditions.[1][4][5] |

Risk Assessment & Toxicology (GHS Analysis)

While often categorized as an irritant, the specific substitution pattern (halogenated phenol) warrants elevated caution regarding tissue interaction and acute toxicity.[1][4][5]

Core Hazards[1][5][6]

-

Acute Toxicity (Oral): Classified variously as H301 (Toxic) or H302 (Harmful) depending on regional registration.[1][4][5] Conservative Protocol: Treat as Toxic .[1][4][5] Ingestion of dusts during weighing is a primary vector.[1][4][5]

-

Skin/Eye Irritation (H315/H319): Phenolic compounds possess high protein affinity, leading to immediate denaturation and irritation.[1][4][5]

-

Respiratory Irritation (H335): Fine crystalline dust is a potent upper respiratory tract irritant.[1][4][5]

Mechanism of Action

The compound acts as a local irritant and potential alkylating agent precursor.[1][4][5] The lipophilic nature of the methyl ester facilitates dermal absorption, while the phenolic proton contributes to mucous membrane causticity.[1][4][5]

Strategic Engineering Controls & PPE

The Hierarchy of Defense:

-

Primary Barrier (Engineering): All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >0.5 m/s.[1][4][5]

-

Secondary Barrier (PPE):

-

Gloves: Nitrile (0.11 mm) is sufficient for the solid.[1][4][5] Crucial Caveat: If dissolved in Dichloromethane (DCM), use PVA or Silver Shield laminates, as Nitrile provides <5 mins protection against the solvent vehicle.[1][4][5]

-

Respiratory: If CFH is unavailable (not recommended), a P95/P100 particulate respirator is mandatory.[1][4][5]

-

Eye Protection: Chemical splash goggles.[1][4][5] Safety glasses are insufficient due to the risk of airborne micro-crystals.[1][4][5]

-

Operational Protocols: Validated Workflows

Protocol A: Safe Weighing & Solubilization

Rationale: Minimizing dust exposure and preventing static discharge.[1][4][5]

-

Preparation: Place the receiving flask and balance inside the fume hood. If the balance is external, use a tared, screw-top vial for transfer to prevent hallway contamination.[1][4][5]

-

Static Control: Use an antistatic gun or ionizer bar if the ambient humidity is <30%, as halogenated esters are prone to static cling.[1][4][5]

-

Solvent Addition: Add the solvent (e.g., MeOH or DCM) to the solid slowly.[1][4][5]

Protocol B: Reaction Setup (Cross-Coupling Context)

Rationale: Protecting the catalyst and ensuring reproducibility.[1][4][5]

Scenario: Suzuki Coupling using Methyl 3-bromo-4-hydroxybenzoate.

-

Inerting: Although the starting material is air-stable, Palladium catalysts are not.[1][4][5] Purge the reaction vessel with Nitrogen/Argon for 15 minutes before adding the catalyst.

-

Base Selection: The phenolic proton (pKa ~6.[1][4][5]8) will consume one equivalent of base immediately.[1][4][5] You must calculate base stoichiometry as:

Failure to account for the phenol will stall the catalytic cycle.[1][4][5]

Visualization: Synthesis & Handling Workflow

The following diagram illustrates the decision logic for handling this compound during a standard synthesis campaign.

Caption: Operational logic flow for PPE selection and reaction stoichiometry adjustments based on solvation state.

Emergency Response & Waste Disposal

Spill Response (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, goggles, and a P95 respirator.[1][4][5]

-

Contain: Do not dry sweep.[1][4][5] Cover the spill with a damp paper towel (water or PEG-400) to suppress dust, then scoop into a waste container.[1][4][5]

-

Decontaminate: Wipe the surface with 1M NaOH (converts the phenol to the water-soluble phenoxide) followed by water.[1][4][5]

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[1][4][5][6] The phenol moiety can cause corneal clouding; seek ophthalmological review.[1][4][5]

-

Skin Contact: Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, or copious soap and water.[1][4][5] Note: PEG is superior for solubilizing phenols from skin.[1][4][5]

Waste Disposal[1][5][6][7]

-

Stream: Segregate into Halogenated Organic Waste .

-

Prohibition: Do not mix with strong oxidizers (Nitric acid) or strong alkalis in the waste stream to prevent exothermic hydrolysis or bromination side-reactions.[1][4][5]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][4][5] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate.[1][4][5] PubChem.[1][4][5][7] Retrieved January 30, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][4][5] Substance Information: Methyl 3-bromo-4-hydroxybenzoate.[1][2][3][4][5][6][8][9][10] ECHA.[1][4][5] Retrieved January 30, 2026, from [Link][1][4][5]

Sources

- 1. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 2. 29415-97-2|Methyl 3-bromo-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Methyl 4-Bromo-3-hydroxybenzoate | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 29415-97-2 Cas No. | Methyl 3-bromo-4-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 10. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Biological Activity and Therapeutic Potential of Substituted Hydroxybenzoates

Executive Summary

This technical guide provides a comprehensive analysis of substituted hydroxybenzoates, focusing on their dual roles as industrial preservatives (parabens) and therapeutic agents (gallic and protocatechuic acids). We examine the Structure-Activity Relationships (SAR) that dictate their antimicrobial efficacy, antioxidant mechanisms via the Nrf2 pathway, and the toxicological nuances regarding endocrine disruption. This document is designed for researchers requiring actionable protocols for synthesis and biological assay validation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological utility of hydroxybenzoates is governed by two primary structural vectors: the positioning of the hydroxyl group on the benzene ring and the lipophilicity of the ester alkyl chain.

The Lipophilicity-Activity Correlation (Hansch Analysis)

For alkyl esters of p-hydroxybenzoic acid (parabens), antimicrobial activity follows a linear relationship with lipophilicity up to a cutoff point (the cutoff effect). As the alkyl chain length increases (Methyl

-

Electronic Effects: The phenolic hydroxyl group at the para position acts as a weak acid (

), essential for hydrogen bonding with receptor sites or microbial enzymes. -

Steric Effects: Branching in the alkyl chain (e.g., isopropyl vs. n-propyl) often enhances estrogenic binding affinity due to better fit within the ligand-binding pocket of the Estrogen Receptor alpha (ER

), a critical toxicological consideration.

SAR Visualization

The following diagram illustrates how structural modifications shift the molecule's function from preservation to endocrine interaction.

Figure 1: Divergent biological activities based on structural substitution of the hydroxybenzoate core.

Antimicrobial Mechanisms: The Paraben Paradigm[1]

Parabens function primarily by disrupting membrane integrity and interfering with energetic metabolism. This mechanism is distinct from antibiotics that target specific cell wall synthesis enzymes, reducing the likelihood of resistance development.

Mechanism of Action[2]

-

Adsorption: The alkyl ester moiety intercalates into the bacterial phospholipid bilayer.

-

Disruption: This intercalation alters membrane fluidity and function, leading to the leakage of intracellular ions (

, -

Metabolic Inhibition: High concentrations inhibit the F1F0-ATPase system and the electron transport chain, collapsing the proton motive force (PMF) required for ATP synthesis [1].

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) trends against Staphylococcus aureus, demonstrating the impact of hydrophobicity.

| Compound | Alkyl Chain | Log P (approx) | MIC (S. aureus) [µg/mL] | Solubility (Water) |

| Methylparaben | -CH | 1.96 | 1000 - 2000 | High |

| Ethylparaben | -C | 2.47 | 500 - 1000 | Moderate |

| Propylparaben | -C | 3.04 | 250 - 500 | Low |

| Butylparaben | -C | 3.57 | 62 - 125 | Very Low |

Note: Data represents consensus ranges from standard microdilution assays. Lower MIC indicates higher potency.

Therapeutic Potentials: Antioxidant & Anti-inflammatory[3]

While mono-hydroxy esters (parabens) are preservatives, poly-hydroxy acids like Gallic Acid (3,4,5-trihydroxybenzoic acid) exhibit profound therapeutic potential.

The Nrf2 Signaling Pathway

Gallic acid acts not only as a direct radical scavenger but as an inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under homeostatic conditions, Nrf2 is bound to Keap1 and targeted for degradation.[1][2] Gallic acid modifies Keap1 cysteines, releasing Nrf2 to translocate to the nucleus [2].

Figure 2: Mechanism of Gallic Acid-mediated activation of the Nrf2 antioxidant defense system.

Toxicology: The Endocrine Disruption Controversy

The safety of parabens is a subject of intense scrutiny.[3] The core concern is their ability to mimic 17

Receptor Binding Affinity

Research indicates that parabens are weak estrogens.[4][5] The binding affinity for ER

-

Chain Length: Butylparaben binds more strongly than Methylparaben.

-

Branching: Isobutylparaben shows higher affinity than n-butylparaben due to steric optimization in the receptor pocket [3].

The "Paraben Paradox"

Despite in vitro binding, in vivo toxicity is often mitigated by rapid metabolism. Human keratinocytes and hepatocytes contain esterases that rapidly hydrolyze parabens into p-hydroxybenzoic acid, which has negligible estrogenic activity. Toxicity risks are therefore highest when metabolic clearance is bypassed (e.g., application to damaged skin) or overwhelmed.

Experimental Protocols

Protocol A: Synthesis of Alkyl Hydroxybenzoates (Fischer Esterification)

This protocol yields high-purity esters suitable for biological testing.

Reagents: p-Hydroxybenzoic acid (1 eq), Anhydrous Alcohol (Methanol/Ethanol/Propanol, excess), Sulfuric Acid (Catalytic), Toluene (Solvent).

Workflow:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Add 0.1 mol p-hydroxybenzoic acid and 50 mL of the corresponding alcohol.

-

Catalysis: Add 0.5 mL conc. H

SO -

Reflux: Heat to reflux (

C depending on alcohol). If using higher alcohols (propyl/butyl), add toluene to azeotropically remove water via the Dean-Stark trap.[6] -

Monitor: Reaction is complete when water collection ceases (approx. 3-6 hours).

-

Workup:

-

Cool and evaporate excess solvent.

-

Dissolve residue in Ethyl Acetate.

-

Wash with 5% NaHCO

(removes unreacted acid) and Brine. -

Dry over MgSO

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water.

Figure 3: Synthetic workflow for the production of alkyl hydroxybenzoates.

Protocol B: Determination of MIC (Microdilution Method)

Objective: Quantify antimicrobial potency.[7][8]

-

Preparation: Prepare stock solutions of the hydroxybenzoate in DMSO (final DMSO concentration < 1%).

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth. -

Plating: Use a 96-well plate. Dispense 100 µL of broth containing serial dilutions of the test compound.

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue

pink indicates growth).

References

-

Ocaña, M., et al. (2010). "Modes of action of parabens on Escherichia coli and Staphylococcus aureus." Journal of Applied Microbiology.

-

Gao, J., et al. (2018). "Gallic acid protects against mitochondrial dysfunction and oxidative stress via the Nrf2 pathway." Frontiers in Pharmacology.

-

Golden, R., et al. (2005). "A review of the endocrine activity of parabens and implications for potential risks to human health." Critical Reviews in Toxicology.

-

Hansch, C., & Clayton, J. M. (1973). "Lipophilic character and biological activity of drugs II: The parabolic case." Journal of Pharmaceutical Sciences.

-

Soni, M. G., et al. (2005). "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Effects of Gallic Acid on Antioxidant Defense System and Nrf2 Signaling in Mice with Benzene-Induced Toxicity: In Vivo, In Vitro, and Computational Study | bioRxiv [biorxiv.org]

- 3. Understanding parabens – A literature review - Cosmoderma [cosmoderma.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

The Halogenated Scaffold: Technical Guide to Methyl 3-bromo-4-hydroxybenzoate

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple reagents, this compound offers a unique triad of orthogonal reactive sites: a phenolic hydroxyl, an aryl bromide, and a methyl ester. This structural diversity allows it to serve as a linchpin in the divergent synthesis of biaryl ethers, kinase inhibitors, and polyphenolic drug candidates.

This technical guide analyzes the process chemistry behind its production—specifically the challenge of regioselective bromination—and details its application in high-throughput library generation.

Part 1: Chemical Identity & Structural Significance[2]

The utility of Methyl 3-bromo-4-hydroxybenzoate lies in its electronic push-pull system . The electron-donating hydroxyl group activates the ring, while the electron-withdrawing ester deactivates it, directing electrophilic substitution (like bromination) specifically to the ortho position relative to the phenol.

Technical Specifications

| Property | Data |

| CAS Number | 29415-97-2 |

| IUPAC Name | Methyl 3-bromo-4-hydroxybenzoate |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Melting Point | 108–110 °C |

| pKa (Predicted) | 6.82 ± 0.18 |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in water.[1][2] |

| Key Impurity | Methyl 3,5-dibromo-4-hydroxybenzoate |

Part 2: The Synthesis Challenge (Process Chemistry)

The "discovery" of this compound in an industrial context is defined by the optimization of its synthesis to maximize yield while minimizing the formation of the 3,5-dibromo byproduct.

The Regioselectivity Problem

When brominating Methyl Paraben (Methyl 4-hydroxybenzoate), the phenolic group strongly activates the ortho positions (C3 and C5). Without strict stoichiometric and temperature control, the reaction rapidly proceeds to the thermodynamically stable dibromo species.

Optimized Protocol: Controlled Bromination

The following protocol synthesizes Methyl 3-bromo-4-hydroxybenzoate with >90% regioselectivity, utilizing acetic acid to modulate the reactivity of the bromine source.

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)[2]

-

Bromine (Br₂) or NBS (1.05 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

-

Temperature: < 30°C (Critical)

Step-by-Step Methodology:

-

Dissolution: Dissolve 50.0 g (328 mmol) of Methyl 4-hydroxybenzoate in 300 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Controlled Addition: Cool the solution to 15°C. Add Bromine (16.8 mL, 328 mmol) dropwise over 60 minutes.

-

Expert Insight: Rapid addition causes localized high concentrations of Br₂, favoring the formation of the 3,5-dibromo impurity.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Endpoint: Disappearance of starting material. If >5% starting material remains, add 0.05 eq of Br₂.

-

-

Quenching: Pour the reaction mixture into 1 L of ice-cold water. The product will precipitate as a white solid.[3]

-

Purification: Filter the solid and wash with cold water (3 x 100 mL) to remove residual acetic acid.

-

Recrystallization: Recrystallize from hot methanol to remove any trace 3,5-dibromo byproduct.

Mechanistic Visualization (DOT)

The following diagram illustrates the Electrophilic Aromatic Substitution (EAS) pathway and the divergence toward the unwanted byproduct.

Figure 1: Reaction pathway showing the critical divergence between the desired mono-brominated product and the over-brominated impurity.

Part 3: Strategic Utility in Drug Design

Methyl 3-bromo-4-hydroxybenzoate is a trifunctional scaffold . In drug discovery, it serves as a core module for "Diversity-Oriented Synthesis" (DOS).

The Orthogonal Workflow

Researchers utilize the distinct reactivity profiles of the three functional groups to build complex molecules sequentially:

-

Site A (Phenol - OH): Nucleophilic attack (Williamson Ether Synthesis, Mitsunobu reaction). Used to attach solubilizing tails or receptor-binding motifs.

-

Site B (Aryl Bromide - Br): Metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used to extend the carbon skeleton (biaryl systems).

-

Site C (Ester - COOMe): Hydrolysis to acid or conversion to amide/hydrazide. Used to form the final pharmacophore.

Case Study: Synthesis of Biaryl Ether Inhibitors

A common application is the synthesis of biaryl ether scaffolds found in various kinase inhibitors.

-

Step 1: The phenol is protected or alkylated (e.g., with methyl iodide or a benzyl group).

-

Step 2: The bromide undergoes Suzuki coupling with a boronic acid (e.g., Phenylboronic acid) to create a biphenyl core.

-

Step 3: The ester is hydrolyzed to the carboxylic acid, then coupled with an amine to form the final amide drug candidate.

Synthetic Workflow Diagram (DOT)

Figure 2: Divergent synthesis workflow utilizing the scaffold's orthogonal reactive sites for library generation.

Part 4: Analytical Validation

To ensure the integrity of the intermediate before proceeding to costly metal-catalyzed steps, the following analytical signatures must be verified.

1H NMR Data (CDCl3, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 8.19 | Doublet (J=2.0 Hz) | 1H | H-2 (Ortho to Br/Ester) |

| Aromatic | 7.92 | dd (J=8.5, 2.0 Hz) | 1H | H-6 (Ortho to Ester) |

| Aromatic | 7.05 | Doublet (J=8.5 Hz) | 1H | H-5 (Ortho to OH) |

| Phenol | 6.05 | Singlet (Broad) | 1H | -OH |

| Methyl | 3.89 | Singlet | 3H | -COOCH₃ |

Note: The diagnostic doublet at 8.19 ppm confirms the substitution at the 3-position. A lack of symmetry in the aromatic region distinguishes it from the symmetric 3,5-dibromo impurity.

References

-

Preparation of Methyl 3-bromo-4-hydroxybenzoate. ChemicalBook Protocols. Retrieved from

-

Synthesis of methyl 4-hydroxybenzoate (Methyl Paraben precursor). PrepChem. Retrieved from

-

Methyl 3-bromo-4-hydroxybenzoate Product Data. Fisher Scientific. Retrieved from

-

Application in Antimicrobial Scaffold Synthesis. MDPI: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold. Retrieved from

-

Bromination Methodology (Patent CN103467296A). Google Patents. Retrieved from

Sources

A Senior Application Scientist's Guide to Methyl 3-bromo-4-hydroxybenzoate: A Cornerstone Intermediate in Modern Synthesis

Abstract

Methyl 3-bromo-4-hydroxybenzoate (CAS No. 29415-97-2) has emerged as a pivotal building block in the landscape of organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its trifunctional nature, featuring a phenolic hydroxyl group, a methyl ester, and an aryl bromide, offers chemists a versatile scaffold for sequential and regioselective modifications. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this intermediate. We will delve into the causality behind common synthetic protocols, offering field-proven insights into reaction optimization and showcasing its role in the construction of complex molecular architectures, including potent biological agents.

Core Characteristics and Physicochemical Properties

Methyl 3-bromo-4-hydroxybenzoate is a white solid at room temperature.[3] Its structure presents three distinct functional groups, each with a unique reactivity profile that can be addressed with high selectivity, making it an invaluable asset in multi-step synthesis.

dot

Caption: Molecular structure of Methyl 3-bromo-4-hydroxybenzoate highlighting its three key functional groups.

The strategic positioning of these groups dictates its utility. The hydroxyl group activates the ring towards electrophilic substitution while also providing a handle for etherification. The bromine atom is perfectly poised for transition-metal-catalyzed cross-coupling reactions, and the ester can be readily converted into other functionalities.

Table 1: Physicochemical Properties of Methyl 3-bromo-4-hydroxybenzoate

| Property | Value | Source(s) |

| CAS Number | 29415-97-2 | [2][3][4][5][6] |

| Molecular Formula | C₈H₇BrO₃ | [5][6] |

| Molecular Weight | 231.04 g/mol | [2][5] |

| Melting Point | 108-110 °C | [3][6] |

| Boiling Point | 283.1 ± 20.0 °C (Predicted) | [3] |

| Appearance | White solid | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [3] |

| pKa | 6.82 ± 0.18 (Predicted) | [3] |

Synthesis: A Study in Regioselectivity

The most common laboratory and industrial synthesis of Methyl 3-bromo-4-hydroxybenzoate involves the electrophilic bromination of Methyl 4-hydroxybenzoate.[1] The core challenge of this synthesis is controlling the regioselectivity. The powerful activating effect of the para-hydroxyl group directs electrophiles to both ortho positions. This frequently leads to the formation of a significant dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate.[1][7]

Causality in Synthesis: Controlling Over-Bromination

The key to a high-yield synthesis is mitigating the formation of the dibrominated species. This is achieved by:

-

Stoichiometric Control: Using a slight sub-stoichiometric amount of the brominating agent (e.g., Br₂) ensures it is the limiting reagent, reducing the statistical probability of a second bromination event.

-

Temperature Management: The reaction is typically conducted at low temperatures (-10 °C to 0 °C). Lower kinetic energy in the system disfavors the higher activation energy required for the second bromination on the now slightly deactivated monobrominated ring.

-

Solvent Choice: Using a solvent like glacial acetic acid provides a polar medium to facilitate the reaction while being unreactive towards bromine.[1]

dot

Caption: General workflow for the synthesis of Methyl 3-bromo-4-hydroxybenzoate.

Protocol 1: Regioselective Bromination

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

Preparation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a thermometer, under an inert atmosphere. Cool the solution to 0°C in an ice-water bath.

-

Bromination: Slowly add a solution of bromine (0.98 eq) in glacial acetic acid via the dropping funnel over 1-2 hours. Rationale: Slow addition maintains a low concentration of bromine, minimizing over-reaction. The temperature must be maintained below 5°C.

-

Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture into ice-cold water and quench excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears. Rationale: This safely neutralizes the reactive and corrosive excess bromine.

-

Isolation: The crude product often precipitates. Collect the solid by vacuum filtration. If it remains in solution, extract with ethyl acetate.

-

Purification: Wash the collected solid (or organic extract) with water and brine, then dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate. Rationale: Recrystallization is highly effective at separating the mono- and di-brominated products due to differences in their crystal lattice energies and solubility.

The Intermediate in Action: Key Transformations

The true value of Methyl 3-bromo-4-hydroxybenzoate lies in the selective manipulation of its functional groups.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is readily deprotonated by a mild base (e.g., K₂CO₃, NaH) to form a nucleophilic phenoxide. This anion can then displace a leaving group on a primary alkyl halide in a classic Sₙ2 reaction, known as the Williamson ether synthesis.[8] This reaction is fundamental for introducing a vast array of side chains, which is a common strategy in drug design to modulate properties like solubility, metabolism, and target binding.[9]

dot

Caption: Schematic of the Williamson ether synthesis.

Protocol 2: Representative O-Alkylation

-

Setup: To a solution of Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, accelerating the Sₙ2 reaction.[10]

-

Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC. Rationale: Gentle heating provides the necessary activation energy for the Sₙ2 reaction without promoting significant side reactions.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired ether.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is a workhorse functional group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is arguably the most robust and widely used of these methods for forming new carbon-carbon bonds.[11][12][13] This reaction opens the door to synthesizing complex biaryl structures, which are privileged motifs in many pharmaceuticals.

dot

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. 29415-97-2|Methyl 3-bromo-4-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

- 4. 29415-97-2 Cas No. | Methyl 3-bromo-4-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. francis-press.com [francis-press.com]

- 10. reddit.com [reddit.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

Introduction: A Versatile Building Block for Complex Molecule Synthesis

An In-Depth Guide to the Application of Methyl 3-bromo-4-hydroxybenzoate in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] At the heart of its utility is the coupling of an organoboron species with an organic halide or triflate.[2]

This guide focuses on a particularly valuable electrophilic partner: Methyl 3-bromo-4-hydroxybenzoate . This trifunctional aromatic compound serves as a powerful building block for constructing complex biaryl and polyaryl structures. Its strategic placement of a bromine atom, a phenolic hydroxyl group, and a methyl ester provides multiple handles for subsequent chemical transformations. However, the presence of both an acidic proton (on the hydroxyl group) and a potentially base-labile ester group presents unique challenges and considerations that require a nuanced approach to reaction design.